molecular formula C4H9Cl2P B1583324 tert-Butyldichlorophosphine CAS No. 25979-07-1

tert-Butyldichlorophosphine

Cat. No.: B1583324
CAS No.: 25979-07-1
M. Wt: 158.99 g/mol
InChI Key: NMJASRUOIRRDSX-UHFFFAOYSA-N
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Description

tert-Butyldichlorophosphine is an organophosphorus compound with the molecular formula C4H9Cl2P. It is a white to light yellow crystalline solid that is highly reactive and sensitive to air and moisture. This compound is primarily used in the synthesis of various phosphine ligands and as an intermediate in organic synthesis .

Preparation Methods

tert-Butyldichlorophosphine can be synthesized through several methods. One common synthetic route involves the reaction of tert-butyl alcohol with phosphorus trichloride in the presence of a base such as pyridine. The reaction is typically carried out under an inert atmosphere to prevent oxidation and hydrolysis .

Reaction Conditions:

    Reactants: tert-butyl alcohol, phosphorus trichloride, pyridine

    Solvent: Tetrahydrofuran (THF)

    Temperature: -10°C to room temperature

    Atmosphere: Inert (argon or nitrogen)

Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the product is often purified through distillation or recrystallization .

Chemical Reactions Analysis

tert-Butyldichlorophosphine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Chlorine, bromine

    Reduction: Lithium aluminum hydride

    Substitution: Amines, alcohols, thiols

Major Products:

Mechanism of Action

The mechanism of action of tert-Butyldichlorophosphine involves its reactivity with various nucleophiles and electrophiles. The compound’s phosphorus atom, being electron-deficient, readily forms bonds with nucleophiles, leading to the formation of phosphine derivatives. The molecular targets and pathways involved depend on the specific reaction and the reagents used .

Comparison with Similar Compounds

tert-Butyldichlorophosphine can be compared with other similar compounds such as:

Uniqueness: this compound is unique due to its high reactivity and versatility in forming various phosphine derivatives. Its ability to undergo multiple types of reactions makes it a valuable reagent in organic synthesis and catalysis .

Properties

IUPAC Name

tert-butyl(dichloro)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9Cl2P/c1-4(2,3)7(5)6/h1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMJASRUOIRRDSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)P(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9Cl2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00180639
Record name tert-Butyldichlorophosphine
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Molecular Weight

158.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25979-07-1
Record name tert-Butyldichlorophosphine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25979-07-1
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyldichlorophosphine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name tert-Butyldichlorophosphine
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Record name tert-butyldichlorophosphine
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Record name TERT-BUTYLDICHLOROPHOSPHINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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